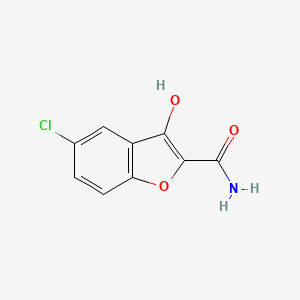

5-Chloro-3-hydroxybenzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO3 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

5-chloro-3-hydroxy-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C9H6ClNO3/c10-4-1-2-6-5(3-4)7(12)8(14-6)9(11)13/h1-3,12H,(H2,11,13) |

InChI Key |

MFYLUJPNKQUTST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 3 Hydroxybenzofuran 2 Carboxamide and Its Chemical Analogues

Strategic Approaches to Constructing the Benzofuran (B130515) Core Structure

The construction of the benzofuran ring system is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into transition-metal-catalyzed cyclizations, oxidative coupling reactions, and classical cyclization methods.

Transition-Metal-Catalyzed Cyclization Reactions for Benzofuran Formation

Transition metals play a pivotal role in modern organic synthesis, enabling the formation of complex molecular architectures with high efficiency and selectivity. nih.gov Various transition metals, including palladium, copper, gold, and silver, have been successfully employed in the synthesis of benzofurans. nih.govacs.org

Palladium-catalyzed reactions are particularly prevalent. For instance, the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, provides a reliable route to 2-substituted benzofurans. nih.gov The use of a palladium-copper co-catalyst system has been shown to be effective in this transformation, with the absence of the copper co-catalyst, such as copper iodide (CuI), resulting in no product formation. nih.gov Furthermore, palladium-catalyzed C-H arylation has emerged as a powerful tool for the functionalization of the benzofuran core. nih.govmdpi.com

Copper-catalyzed reactions also offer versatile pathways to benzofurans. Copper acetylides can react with salicylaldehydes in the presence of a suitable catalyst to yield benzofuran derivatives through intramolecular cyclization and isomerization. nih.govacs.org High yields are often observed, particularly with electron-donating substituents on the salicylaldehyde (B1680747) precursor. nih.govacs.org

Other transition metals like gold and silver have also been utilized in benzofuran synthesis. acs.org Gold-promoted catalysis, for example, has been used in the reaction of alkynyl esters and quinols to form the benzofuran nucleus. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(PPh₃)₂Cl₂ / CuI | Terminal alkynes, Iodophenols | 2-Substituted benzofurans | Sonogashira coupling followed by intramolecular cyclization. nih.gov |

| Pd(OAc)₂ / AgOAc | N-(quinolin-8-yl)benzofuran-2-carboxamides, Aryl iodides | C3-Arylated benzofurans | 8-Aminoquinoline (B160924) directed C-H arylation. nih.govmdpi.com |

| Copper-based catalysts | Salicylaldehydes, Alkynes | Benzofuran derivatives | Reaction proceeds via copper acetylide intermediates. nih.govacs.org |

| JohnPhosAuCl / AgNTf₂ | Alkynyl esters, Quinols | Benzofuran derivatives | Gold-promoted catalysis. acs.org |

Oxidative Coupling and Cyclization Strategies for Hydroxybenzofurans

Oxidative coupling reactions provide a direct and efficient method for the synthesis of hydroxybenzofurans. thieme-connect.comthieme-connect.de A notable approach involves the PIDA (phenyliodine(III) diacetate)-mediated tandem oxidative coupling and cyclization of hydroquinones and β-dicarbonyl compounds. thieme-connect.comthieme-connect.de This method allows for the direct functionalization of the aromatic C(sp²)–H bond of hydroquinones, leading to the formation of 5-hydroxybenzofurans in good to excellent yields. thieme-connect.comthieme-connect.deresearchgate.net The reaction is typically catalyzed by a Lewis acid, such as zinc iodide (ZnI₂), and proceeds through a proposed mechanism involving a 1,4-Michael addition followed by intramolecular cyclization and aromatization. thieme-connect.comthieme-connect.de

Another strategy involves the oxidative coupling of hydroquinone (B1673460) derivatives with olefins in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and a Lewis acid such as ferric chloride (FeCl₃) to produce dihydrobenzofurans. nih.gov

Classical Cyclization Reactions for Benzofuran Ring System Elaboration

While modern catalytic methods are prevalent, classical cyclization reactions remain valuable for the synthesis of the benzofuran ring system. These methods often involve the formation of key bonds through intramolecular reactions of suitably functionalized precursors.

One such classical approach is the acid-catalyzed cyclization of acetals. For example, polyphosphoric acid (PPA) can catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core. wuxiapptec.com The mechanism involves the initial protonation of the acetal, followed by the elimination of an alcohol to form an oxonium ion. Subsequent nucleophilic attack from the phenyl ring leads to cyclization and the formation of the benzofuran product. wuxiapptec.com

Targeted Synthesis of 3-Hydroxybenzofuran-2-Carboxamide and its Precursors

The synthesis of specifically substituted benzofurans like 3-hydroxybenzofuran-2-carboxamide requires a targeted approach, often involving the preparation of key intermediates such as carbohydrazides, which can then be further elaborated.

Synthesis of 3-Hydroxybenzofuran-2-carbohydrazide Intermediates

The synthesis of benzofuran-2-carbohydrazide derivatives serves as a crucial step in accessing a variety of functionalized benzofurans. A common route to these intermediates begins with a salicylaldehyde derivative. For instance, salicylaldehyde can be reacted with ethyl chloroacetate (B1199739) to form ethyl benzofuran-2-carboxylate. Subsequent treatment of this ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of benzofuran-2-carbohydrazide. researchgate.net This carbohydrazide (B1668358) can then be used as a versatile precursor for further transformations.

A similar procedure has been reported for the synthesis of 3-methyl-2-benzofurancarbohydrazide, where 3-methyl-2-ethoxy carbonyl benzofuran is treated with hydrazine hydrate in ethanol. rasayanjournal.co.in

Condensation and Cyclocondensation Reactions for Amide Formation

Condensation reactions are fundamental in organic synthesis for the formation of amide bonds. unizin.org To obtain the target 5-Chloro-3-hydroxybenzofuran-2-carboxamide, a suitable carboxylic acid precursor, such as 5-chloro-3-hydroxybenzofuran-2-carboxylic acid, would need to be activated and then reacted with an ammonia (B1221849) source.

The formation of amides from carboxylic acids and amines is a biologically significant reaction, forming the basis of peptide bond formation in proteins. unizin.org In a laboratory setting, this transformation often requires a condensing agent to facilitate the reaction. tcichemicals.com Carbodiimides, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), are commonly used for this purpose, often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). tcichemicals.com The reaction proceeds by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. tcichemicals.com

Furthermore, transamidation reactions provide a powerful method for the diversification of carboxamides. For example, N-(quinolin-8-yl)benzofuran-2-carboxamides, which can be prepared and functionalized via C-H arylation, can undergo a one-pot, two-step transamidation procedure to yield a variety of benzofuran-2-carboxamides. nih.govmdpi.com This process involves the activation of the amide with a reagent like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) followed by aminolysis with a desired amine. nih.govmdpi.com

Regioselective Introduction of the 5-Chloro Moiety in Benzofuran Scaffolds

Achieving regioselective substitution on the benzofuran core is a pivotal challenge in the synthesis of targeted analogues like this compound. The C-5 position of the benzene (B151609) ring portion of the scaffold is a key site for halogenation to impart specific biological activities. Chemists have developed two primary approaches to achieve this: direct halogenation of a pre-formed benzofuran ring and the construction of the benzofuran ring from a precursor that already contains the chlorine atom at the desired position.

Direct and regioselective halogenation at the C-5 position of the benzofuran nucleus can be accomplished through modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route.

Palladium catalysis has proven effective for the direct introduction of substituents onto the benzofuran scaffold. nih.gov Research has demonstrated that a palladium-catalyzed C-H arylation protocol can be adapted for halogenated substrates. For instance, using a directing group strategy, it is possible to prepare 5-Cl-substituted benzofuran products in high yields. nih.govchemrxiv.org In one such study, the C-H arylation of a 5-chloro-substituted N-(quinolin-8-yl)benzofuran-2-carboxamide derivative proceeded with an 83% yield, showcasing the viability of this catalytic protocol even with a deactivating chloro-substituent present. nih.gov

The mechanism of electrophilic halogenation on the benzofuran ring has also been studied. Investigations into the bromination of benzofuran have shown that the reaction proceeds through the formation of an addition compound between the halogen and the benzofuran. rsc.org The subsequent decomposition of this adduct leads to the formation of ring-halogenated products. rsc.org This mechanistic understanding helps in devising controlled halogenation strategies to favor substitution at specific positions like C-5.

Table 1: Palladium-Catalyzed C-H Functionalization for Substituted Benzofurans

| Substrate | Catalyst Loading | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| N-(5-chlorobenzofuran-2-yl)(quinolin-8-yl)methanone | 10 mol% Pd(OAc)₂ | 24 | 83 | nih.gov |

| N-(5-methoxybenzofuran-2-yl)(quinolin-8-yl)methanone | 10 mol% Pd(OAc)₂ | 24 | 80 | nih.gov |

This table illustrates the utility of palladium catalysis in functionalizing substituted benzofuran precursors, including those with a 5-chloro substituent.

An alternative and widely used strategy for synthesizing 5-chlorinated benzofurans involves building the heterocyclic ring from precursors that already contain the chlorine atom. This method offers excellent control over the regiochemistry of the final product. The most common approach involves the cyclization of a suitably substituted phenol (B47542).

To synthesize a 5-chlorobenzofuran (B1360139), one would typically start with a phenol bearing a chlorine atom at the C-4 position (para- to the hydroxyl group). This starting material, 4-chlorophenol (B41353), can then be subjected to various ring-forming reactions. For example, a one-step synthesis of benzofurans can be achieved from phenols and α-haloketones, promoted by a Lewis acid like titanium tetrachloride. researchgate.net This process combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration to directly form the benzofuran ring system. researchgate.net By using a 4-chlorophenol derivative as the starting phenol, this method would directly yield the corresponding 5-chlorobenzofuran derivative with high regioselectivity.

Innovative and Sustainable Synthetic Protocols for Benzofuran Carboxamides

Recent advancements in synthetic chemistry have emphasized the development of sustainable and efficient methodologies. For the synthesis of benzofuran carboxamides, techniques such as ultrasound and microwave irradiation, along with advanced catalytic systems, have emerged as powerful tools to improve reaction rates, increase yields, and reduce environmental impact.

Sonochemistry, the application of ultrasound to chemical reactions, has been recognized as a green chemistry technique that can significantly enhance reaction rates and yields. mdpi.com The physical phenomenon of acoustic cavitation, which involves the formation, growth, and collapse of microscopic bubbles, generates localized hot spots with extreme temperatures and pressures, thereby accelerating chemical transformations. mdpi.com

Several studies have reported the successful use of ultrasound in the synthesis of benzofuran derivatives. A one-pot synthesis of 2-substituted benzofurans has been developed via a sequential C-C coupling, C-Si bond cleavage, and tandem C-C/C-O bond-forming reaction under ultrasound irradiation, resulting in good yields. nih.govresearchgate.net Another report describes an ultrasonic-assisted green synthetic methodology for producing furan-bearing oxadiazole scaffolds, starting from ethyl benzofuran-2-carboxylate. nih.gov These methods highlight the potential of ultrasound to facilitate the construction of the core benzofuran structure efficiently. nih.govresearchgate.netnih.gov The synthesis of related aurones (2-benzylidenebenzofuran-3(2H)-ones) has also been achieved with higher yields and faster reaction times under ultrasonic conditions compared to conventional methods. univ.kiev.ua

Microwave-assisted synthesis has become a cornerstone of modern synthetic organic chemistry, offering dramatic reductions in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles. The ability of polar molecules to efficiently absorb microwave energy leads to rapid and uniform heating, which accelerates reaction rates.

This technology has been effectively applied to the synthesis of benzofuran-2-carboxamides. A notable example is a microwave-assisted, one-pot parallel synthesis approach that generates a series of benzofuran-2-carboxamide (B1298429) derivatives of biological significance. researchgate.net Furthermore, an efficient one-pot, three-component method for synthesizing 2,3-disubstituted benzofurans using Sonogashira reaction conditions is significantly enhanced by microwave irradiation. nih.gov The use of microwaves in this context not only shortens reaction times but also minimizes the formation of side products, proving valuable for the construction of diverse benzofuran libraries. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Conditions | Time | Advantage | Source |

|---|---|---|---|---|

| One-pot Benzofuran Synthesis | Microwave Irradiation | Minutes to hours | Higher yields, shorter reaction times, cleaner products | nih.gov |

This table highlights the general advantages of employing microwave technology in the synthesis of benzofuran scaffolds.

Catalysis is fundamental to modern, efficient chemical synthesis. For the preparation of benzofuran carboxamides, various catalytic systems, particularly those based on transition metals like palladium and copper, have been developed to ensure high yields, selectivity, and atom economy. nih.govacs.org

A highly modular and efficient route to a wide range of elaborate benzofuran-2-carboxamides involves a combination of palladium-catalyzed C-H arylation and transamidation chemistry. nih.gov This strategy uses an 8-aminoquinoline directing group to install diverse aryl or heteroaryl substituents at the C-3 position of the benzofuran scaffold with high efficiency. nih.govmdpi.com Subsequently, the directing group is cleaved and the carboxamide is formed in a one-pot, two-step transamidation procedure, providing access to a diverse array of C3-substituted benzofuran-2-carboxamide derivatives in good to excellent yields. nih.govmdpi.com This approach is highly attractive for generating libraries of structurally diverse benzofurans for screening purposes. chemrxiv.org

Copper-based catalysts are also widely employed. One-pot strategies using copper catalysts can yield amino-substituted benzofuran skeletons from salicylaldehydes, amines, and a source of acetylene. nih.gov Combined palladium-copper catalytic systems are utilized in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization to furnish the benzofuran ring. nih.govacs.org These catalytic methods represent a powerful and versatile toolkit for the synthesis of complex benzofuran derivatives with high efficiency. nih.gov

Structure Activity Relationship Sar Profiling of 5 Chloro 3 Hydroxybenzofuran 2 Carboxamide Derivatives

Influence of the 5-Chloro Substitution on Biological Efficacy

The presence and position of halogen substituents on the benzofuran (B130515) ring are critical determinants of biological activity. frontiersin.orgresearchgate.net The 5-chloro substitution, in particular, has been identified as a key feature in derivatives with notable cytotoxic and antifungal properties. frontiersin.orgresearchgate.netnih.gov

Studies have shown that halogenated compounds, including those with a chlorine atom at the C-5 position, exhibit significant cytotoxicity. frontiersin.org While the specific type of halogen (e.g., Cl, Br, F) may not drastically alter the cytotoxic effect, its placement on the benzofuran skeleton is of great importance. frontiersin.org Research on aryl (5-chloro-benzofuran-2-yl) ketoximes has highlighted their efficacy as anticandidal agents. In a series of synthesised compounds, those featuring the 5-chloro-benzofuran backbone were evaluated for their ability to inhibit various Candida species. The results indicated that specific derivatives, namely 2c and 3c in the study, were the most active, underscoring the contribution of the 5-chloro moiety to the observed antifungal activity. nih.gov This substitution is often linked to enhanced activity and selectivity of the compounds. researchgate.net Further investigations into 5-chloro-3-arylsulfonyl-2,7-dimethyl-1-benzofuran derivatives also point to the pharmacological importance of the benzofuran skeleton containing a chloro substituent. proquest.com The introduction of a halogen at the 5-position is closely associated with the antibacterial activity of benzofuran derivatives. nih.gov

Role of the 3-Hydroxy/3-Oxo Tautomerism on Molecular Interactions and Activity

The 3-hydroxybenzofuran moiety can exist in equilibrium with its 3-oxo tautomer, a phenomenon known as keto-enol tautomerism. frontiersin.orgresearchgate.net This structural duality is significant as the two forms possess different physicochemical properties, which can profoundly influence how they interact with biological targets. frontiersin.org The keto-enol equilibrium can be affected by the solvent environment, with polar solvents often favoring the more polar tautomer. frontiersin.org

The 3-oxo form, also referred to as a benzofuran-3(2H)-one, is a recurring motif in compounds with herbicidal and anti-fibrotic activity. clockss.orgnih.gov For instance, a series of (Z)-4-hydroxy-2-(benzylidene)benzofuran-3(2H)-ones were synthesized and evaluated for herbicidal properties. One derivative, (Z)-4-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, demonstrated a potent inhibitory effect against Amaranthus retroflexus L., suggesting the importance of the 3-oxo configuration for this specific activity. clockss.org

Impact of Modifications to the Carboxamide Nitrogen (N-Substitution) on Bioactivity

Modifications to the carboxamide nitrogen atom (N-substitution) at the C-2 position of the benzofuran ring have a profound impact on the biological activity of the resulting derivatives, particularly in the context of anticancer applications. frontiersin.org The nature of the substituent attached to the nitrogen can significantly modulate the compound's potency and selectivity.

A notable example is the development of a series of apoptotic anticancer agents based on 5-chlorobenzofuran-2-carboxamides. frontiersin.org SAR analysis of these compounds revealed that the presence of an N-phenethyl carboxamide group dramatically enhances antiproliferative activity. This effect was amplified by the addition of a morpholinyl group at the para position of the N-phenethyl ring. The resulting compound demonstrated antiproliferative activity comparable to the established anticancer drug doxorubicin, highlighting the strategic importance of N-substitution. frontiersin.org

Further research into N-phenylbenzofuran-2-carboxamide derivatives as modulators of Amyloid Beta (Aβ42) aggregation, relevant to Alzheimer's disease, also underscores the role of the N-substituent. ncsu.edu In these studies, compounds with a methoxyphenol pharmacophore attached to the carboxamide nitrogen showed a concentration-dependent inhibition of Aβ42 aggregation. Conversely, replacing this with a 4-methoxyphenyl (B3050149) ring led to an acceleration of fibril formation. Molecular docking studies suggested that the orientation of the bicyclic benzofuran ring, influenced by the N-substituent, plays a critical role in determining whether the compound inhibits or promotes aggregation. ncsu.edu

The following table summarizes the impact of different N-substitutions on the anticancer activity of 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives against the MCF-10A human mammary gland epithelial cell line.

Table 1: Effect of N-Substitution on Anticancer Activity

| Compound ID | N-Substituent | IC₅₀ (µM) |

|---|---|---|

| Compound 3 | N-(4-morpholinophenethyl) | ~1.1 |

| Doxorubicin | (Reference Drug) | 1.136 |

Data sourced from a study on apoptotic anticancer derivatives. frontiersin.org

Structural Requirements at the C-2 Position for Modulating Activity

The C-2 position of the benzofuran scaffold is a critical site for functionalization, and the nature of the substituent at this position is a key determinant of the compound's biological profile, especially its cytotoxic activity. frontiersin.orgnih.gov Early SAR studies established that introducing ester or various heterocyclic ring substitutions at the C-2 position was crucial for the cytotoxic potential of benzofuran derivatives. frontiersin.org

The carboxamide group at C-2 is a particularly important functional group. Its presence forms the basis for a wide range of derivatives, including the 5-Chloro-3-hydroxybenzofuran-2-carboxamide series. The ability to modify the carboxamide, particularly through N-substitution as discussed previously, provides a versatile handle for modulating bioactivity. frontiersin.orgncsu.edu

Research has also explored replacing or modifying the carboxamide. For example, the synthesis of aryl (5-chloro-benzofuran-2-yl) ketoximes introduces a different functionality at C-2, leading to potent anticandidal activity. nih.gov In another study, benzofuran derivatives featuring a 1,3,4-oxadiazole (B1194373) ring linked to the C-2 position were synthesized and showed activity against wood-degrading fungi. This indicates that while the carboxamide is a valuable moiety, other heterocyclic systems at C-2 can also confer significant biological effects. The orientation of the substituent at the C-2 position can also influence interactions with biological targets, such as the gap between α- and β-tubulin subunits, which is relevant for anticancer activity. researchgate.net

Effects of Substitutions on the Benzofuran Phenyl Ring (C-4, C-6, C-7)

Substitutions on the benzene (B151609) portion of the benzofuran ring, specifically at the C-4, C-6, and C-7 positions, play a significant role in modulating the biological efficacy of the resulting derivatives. These modifications can influence the electronic properties, solubility, and steric profile of the molecule, thereby affecting its interaction with biological targets. frontiersin.orgresearchgate.net

In the context of urokinase-type plasminogen activator (uPA) inhibitors, the addition of a fluorine atom at the C-4 position of a 2-benzofuranyl derivative resulted in a twofold increase in potency and inhibitory activity. frontiersin.org Furthermore, a functional screening of benzofuran-2-carboxamide (B1298429) derivatives identified C-4 and C-5 substituted compounds as the most effective inhibitors of CCL20-induced chemotaxis, which is relevant for treating inflammatory bowel diseases and colorectal cancer.

The substitution pattern on the phenyl ring has also been shown to be critical for antiproliferative activity. A comparative study of derivatives with methoxy (B1213986) (OMe) and amino (NH₂) groups at various positions revealed clear SAR trends. researchgate.net

C-6 vs. C-7 Substitution : Compounds with a methoxy group at the C-6 position consistently showed higher antiproliferative activity than those with the methoxy group at the C-7 position. researchgate.net

Effect of C-3 Methylation : The introduction of a methyl group at the C-3 position generally increased antiproliferative activity across different substitution patterns on the phenyl ring. researchgate.net

Positional Isomers : Swapping the positions of amino and methoxy groups between C-5 and C-7 resulted in a reduction in activity, highlighting the specific spatial requirements for optimal interaction with the biological target. researchgate.net

The following table illustrates the superior potency of C-6 methoxy substitution over C-7 methoxy substitution in a series of 5-aminobenzofuran derivatives.

Table 2: Influence of Methoxy Group Position on Antiproliferative Activity

| Compound ID | R³ | R⁵ | R⁶ | R⁷ | Relative Potency |

|---|---|---|---|---|---|

| 10h | Me | NH₂ | OMe | H | High |

| 10j | Me | NH₂ | H | OMe | Low (3-10x weaker than 10h) |

Data adapted from a review on the biological studies of benzofuran derivatives. researchgate.net

These findings collectively demonstrate that strategic substitution on the benzofuran phenyl ring is a powerful tool for fine-tuning the biological activity of these compounds.

Comparative SAR Analysis Across Diverse Biological Activities

The 5-chloro-benzofuran-2-carboxamide scaffold and its analogues have been explored for a range of biological activities, revealing how different structural modifications confer specificity towards various therapeutic targets. A comparative analysis of the SAR across anticancer, antifungal, and immunomodulatory activities highlights key structural determinants.

For Anticancer Activity : The SAR is well-defined. A chlorine at C-5 is beneficial for cytotoxicity. frontiersin.orgresearchgate.net Crucially, large substituents on the carboxamide nitrogen, such as an N-phenethyl group, significantly boost antiproliferative potency. This potency can be further enhanced with polar additions, like a morpholinyl ring, suggesting an interaction with a specific pocket in the biological target. frontiersin.org Substitutions on the phenyl ring, such as a methoxy group at C-6, are also favorable. researchgate.net

For Antifungal Activity : The 5-chloro substitution is again a key feature, as seen in aryl (5-chloro-benzofuran-2-yl) ketoxime derivatives active against Candida species. nih.gov Unlike the anticancer derivatives that rely heavily on large N-substitutions on a carboxamide, these antifungal agents possess a ketoxime functional group at C-2. This suggests that the requirements for antifungal activity at the C-2 position differ from those for anticancer activity, favoring a group capable of specific interactions, possibly with fungal enzymes like lanosterol (B1674476) 14α-demethylase. nih.gov

For Immunomodulatory Activity : In the context of inhibiting CCL20-induced chemotaxis, substitutions on the phenyl ring at C-4 and C-5 were found to be most effective. This contrasts with the emphasis on C-6 substitution for anticancer activity. researchgate.net While the core benzofuran-2-carboxamide structure is retained, the focus of optimization shifts from the N-substituent (critical for anticancer action) to the benzene portion of the scaffold for immunomodulatory effects.

Mechanistic Elucidation and Biological Target Identification of 5 Chloro 3 Hydroxybenzofuran 2 Carboxamide Analogues

Biochemical Mechanisms of Action for Benzofuran (B130515) Carboxamide Derivatives

Benzofuran carboxamide derivatives exert their biological effects through a variety of mechanisms. These range from the direct inhibition of specific enzymes that are critical for pathogen virulence or cancer cell survival, to the modulation of protein aggregation pathways implicated in neurodegenerative diseases, and the disruption of fundamental cellular processes like cell division and proliferation.

Inhibition of Enzymatic Targets (e.g., Sortase A, PARP-1, LSD1)

A primary mechanism of action for many bioactive benzofuran derivatives is the inhibition of key enzymes.

Sortase A (SrtA): In Gram-positive bacteria like Staphylococcus aureus, Sortase A is a crucial transpeptidase that anchors surface protein virulence factors to the cell wall. researchgate.net Inhibiting SrtA can reduce bacterial virulence without affecting viability, making it an attractive target for anti-infective agents. frontiersin.org A series of 2-phenyl-benzofuran-3-carboxamide derivatives have been identified as potent SrtA inhibitors, with the amide group at the 3-position being essential for this activity. researchgate.net For instance, the derivative Ia-22 was found to be the most potent inhibitor in one study, with an IC₅₀ value of 30.8 μM. researchgate.net Similarly, benzofuran cyanide derivatives have shown excellent inhibitory activity against SrtA, with some compounds exhibiting IC₅₀ values as low as 3.3 μM. frontiersin.org Docking studies suggest these inhibitors bind in the enzyme's active site, interacting with key residues like Cys184, potentially through covalent bond formation, which effectively blocks the enzyme's function. frontiersin.org

Poly (ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a nuclear enzyme vital for DNA repair, particularly in the single-strand break repair pathway. researchgate.net Its inhibition is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov Benzofuran-7-carboxamide has been identified as a core structure for PARP-1 inhibitors. nih.gov Furthermore, a series of novel PARP-1 inhibitors based on a benzofuran[3,2-d]pyrimidine-4(3H)-one framework have been developed. researchgate.net Compounds from this series, such as 19c, have demonstrated highly potent enzymatic inhibition with an IC₅₀ value of 0.026 μM and high selectivity over the related PARP-2 enzyme. researchgate.net Mechanistic studies revealed that these compounds disrupt DNA repair, leading to an accumulation of DNA damage and promoting apoptosis in cancer cells. researchgate.net

Lysine-specific demethylase 1 (LSD1): LSD1 is a flavin-dependent enzyme that removes methyl groups from histones, thereby regulating gene expression. nih.gov Its overexpression is linked to various cancers, making it a promising therapeutic target. nih.govreichertspr.com Based on strategies like scaffold hopping, a series of benzofuran derivatives have been designed as novel LSD1 inhibitors. nih.gov The representative compound 17i from this series showed excellent LSD1 inhibition with an IC₅₀ of 0.065 μM and demonstrated potent anti-proliferative effects against several cancer cell lines. nih.gov

| Derivative Class | Target Enzyme | Key Findings | IC₅₀ Values | Reference |

| 2-phenyl-benzofuran-3-carboxamide | Sortase A | Amide group at 3-position is essential for activity. | Ia-22: 30.8 μM | researchgate.net |

| Benzofuran cyanide | Sortase A | Acrylonitrile moiety plays a key role, likely via covalent binding to Cys184. | 3.3 μM to 21.8 μM | frontiersin.org |

| Benzofuran[3,2-d]pyrimidine-4(3H)-one | PARP-1 | Compound 19c showed high potency and selectivity over PARP-2. | 19c: 0.026 μM | researchgate.net |

| Benzofuran derivatives | LSD1 | Compound 17i exhibited potent enzymatic inhibition and anti-proliferative activity. | 17i: 0.065 μM | nih.gov |

Modulation of Protein Aggregation Pathways (e.g., Amyloid Beta)

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. Modulating this process is a key therapeutic strategy. A group of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been synthesized and studied as modulators of Aβ42 aggregation. nih.govresearchgate.net

Interestingly, the specific substitutions on these molecules determine whether they inhibit or promote aggregation. Derivatives with a methoxyphenol group, such as compounds 4a , 4b , 5a , and 5b , showed a concentration-dependent inhibition of Aβ42 aggregation, with compound 4b achieving a maximum inhibition of 54%. nih.gov In contrast, derivatives incorporating a 4-methoxyphenyl (B3050149) ring (4d and 5d ) significantly accelerated Aβ42 fibril formation. nih.gov Electron microscopy studies confirmed these opposing effects on fibrillogenesis. researchgate.net Furthermore, some of the inhibitory compounds also provided significant neuroprotection against Aβ42-induced toxicity in neuronal cell lines. nih.govresearchgate.net

Disruption of Cellular Processes (e.g., Tubulin Polymerization, Cell Cycle Arrest)

Benzofuran carboxamide analogues can also interfere with fundamental cellular machinery, leading to anticancer effects.

Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for cell division, motility, and intracellular transport. springernature.com Disrupting tubulin dynamics is a successful cancer treatment strategy. Several benzofuran derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization. taylorandfrancis.comnih.gov For example, a series of 3,4,5-trimethoxybenzamide (B1204051) substituted benzofurans were developed as tubulin polymerization inhibitors. springernature.com The derivative 6g from this series not only showed potent cytotoxicity against several cancer cell lines but was also found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. springernature.com Another study identified the benzofuran compound 6a as a good inhibitor of tubulin polymerization, which disrupted mitotic spindle formation and induced apoptosis. nih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process, and its disruption can lead to programmed cell death (apoptosis). Benzofuran derivatives have been shown to induce cell cycle arrest in cancer cells. A novel benzofuran lignan (B3055560) derivative was found to efficiently arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle, leading to apoptosis. researchgate.net Similarly, certain oxindole-benzofuran hybrids and 3-amidobenzofurans cause cell cycle arrest in the G2/M phase, which is consistent with their mechanism as tubulin inhibitors. springernature.comnih.gov This arrest prevents the cancer cells from dividing, ultimately triggering their death.

Advanced Methodologies for Biological Target Identification

Identifying the specific molecular target of a bioactive compound like 5-Chloro-3-hydroxybenzofuran-2-carboxamide is a critical yet challenging step in drug discovery. Advanced methodologies can be broadly categorized into chemoproteomic and ligand-based strategies.

Chemoproteomic Strategies (e.g., Activity-Based Protein Profiling, SPIDER)

Chemoproteomics uses chemical probes to study protein function and drug interactions directly in complex biological systems. researchgate.netresearchgate.net

Activity-Based Protein Profiling (ABPP): ABPP is a powerful functional proteomic technology that uses active site-directed chemical probes to assess the functional state of entire enzyme families. researchgate.netnih.gov These probes typically have a reactive group that covalently binds to a nucleophilic residue in the active site of a target enzyme. researchgate.net This technique is especially useful for identifying the targets of covalent inhibitors. researchgate.netresearchgate.net For a benzofuran carboxamide analogue suspected of acting covalently (as suggested by the Sortase A inhibitors), a competitive ABPP experiment could be performed. In this setup, a cell lysate or live cells are treated with the benzofuran compound, followed by incubation with a broad-spectrum probe that labels a specific enzyme class. The benzofuran compound will compete with the probe for binding to its target protein. Using quantitative mass spectrometry, proteins that show reduced labeling by the probe in the presence of the compound are identified as its potential targets. researchgate.net

SPIDER (Self-organizing map–based Prediction of Drug Equivalence Relationships): In contrast to wet-lab methods, SPIDER is a computational, ligand-based target prediction algorithm. nih.govnih.gov It uses a machine learning approach called self-organizing maps to group known drugs based on their chemical features. nih.gov A new molecule, like a benzofuran carboxamide analogue, is then mapped onto this landscape. By analyzing the known targets of the drugs in the vicinity of the new molecule, SPIDER can predict its likely biological targets. nih.govnih.gov This method is particularly valuable for generating hypotheses about the targets of de novo designed compounds before extensive biological testing. nih.gov

Ligand-Based Target Deconvolution Techniques (e.g., DARTS, SPR)

These methods rely on the physical interaction between the small molecule (ligand) and its protein target.

DARTS (Drug Affinity Responsive Target Stability): DARTS is a method for identifying protein targets that does not require modification of the small molecule. The principle is that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to degradation by proteases. In a typical DARTS experiment, aliquots of cell lysate are treated with the compound of interest or a vehicle control. A protease, such as pronase, is then added for a limited time. The target protein, stabilized by the bound compound, will be protected from digestion, while non-target proteins will be degraded. The remaining proteins are then separated and analyzed by mass spectrometry to identify those that were protected by the compound, thus revealing them as potential targets.

SPR (Surface Plasmon Resonance): SPR is a label-free optical technique used to measure real-time binding interactions between molecules. researchgate.netresearchgate.net It is a cornerstone for validating potential drug-target interactions identified through screening or other methods. In a typical setup for a small molecule like a benzofuran derivative, a purified potential target protein is immobilized on a sensor chip. nih.gov The small molecule is then flowed over the surface at various concentrations. Binding between the compound and the protein causes a change in the refractive index at the surface, which is detected in real-time and measured in resonance units. researchgate.net This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (K_D), confirming a direct interaction and quantifying its strength.

Genetic and Proteomic Screening Approaches

To identify the molecular targets of bioactive compounds like the this compound analogues, researchers utilize unbiased, genome-wide, and proteome-wide screening methods. nih.govacs.org These approaches are critical when the primary mechanism of action is unknown and help in forming hypotheses for subsequent validation. nih.gov

Genetic Screening:

Genetic screening methods aim to identify genes that, when altered, modify the cellular response to a compound. This can reveal the compound's direct target or key components of the pathway it modulates. sanogenetics.com

CRISPR-Based Screens: The development of CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology has significantly advanced genetic screening. nih.govacs.org In a typical experiment, a library of cells is created where each cell has a single gene knocked out. This cell library is then treated with a this compound analogue. Cells in which the knockout of a specific gene confers resistance or sensitivity to the compound can be identified through sequencing. nih.gov This approach can pinpoint essential genes for the compound's activity. nih.govacs.org

shRNA and ORF Screening: Other genetic techniques include the use of short hairpin RNA (shRNA) to knockdown gene expression or open reading frames (ORFs) to overexpress specific proteins. nih.gov Similar to CRISPR screens, these methods help identify genetic perturbations that alter the phenotypic response to the compound.

Proteomic Screening:

Proteomic approaches focus on directly identifying the protein or proteins that physically interact with the small molecule. nih.gov

Affinity-Based Proteomics: A common method involves immobilizing a derivative of the this compound analogue onto a solid support, such as a bead. nih.gov This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. nih.gov

Thermal Proteome Profiling (TPP): This technique assesses the change in the thermal stability of proteins upon ligand binding. technologynetworks.com The principle is that a protein bound to a small molecule like a benzofuran carboxamide analogue will have a different melting temperature than its unbound state. By comparing the proteome-wide thermal stability in the presence and absence of the compound, direct targets can be identified. figshare.com

Lysine (B10760008) Reactivity Profiling: This method measures changes in the reactivity of lysine residues across the proteome. figshare.com The binding of a drug can alter the accessibility of nearby lysines, and these changes can be detected by mass spectrometry, revealing the binding site and the target protein. figshare.com

The data generated from these unbiased screens provide a list of potential protein targets.

Table 1: Overview of Genetic and Proteomic Screening Methods

| Screening Method | Principle | Typical Output | Key Advantage |

| CRISPR/Cas9 Knockout Screen | Genome-wide knockout of individual genes to assess impact on compound sensitivity/resistance. nih.gov | List of genes essential for compound activity. | High precision and ability to create complete loss-of-function mutations. |

| shRNA/ORF Screening | Knockdown or overexpression of genes to observe changes in cellular response to the compound. nih.gov | Genes that modulate compound efficacy. | Applicable to essential genes where knockout would be lethal. |

| Affinity Pull-Down | Immobilized compound is used to capture interacting proteins from cell lysates. nih.gov | List of potential binding partners. | Directly identifies binding proteins. |

| Thermal Proteome Profiling (TPP) | Measures the shift in protein melting temperature upon compound binding across the proteome. technologynetworks.comfigshare.com | Identification of direct targets and off-targets. | Does not require modification of the compound. youtube.com |

| Lysine Reactivity Profiling | Detects changes in the chemical reactivity of lysine residues upon compound binding. figshare.com | Target proteins and potential binding site information. | Provides structural insights into the interaction. |

Specific Target Validation Studies for Key Benzofuran Carboxamide Analogues

Following the identification of potential targets through screening, a critical validation phase is necessary to confirm that these targets are indeed responsible for the biological effects of the key benzofuran carboxamide analogues. horizondiscovery.comddtjournal.com This process ensures that the observed cellular phenotype is a direct result of the compound's interaction with the identified target. wjbphs.com

Validation at the Molecular and Cellular Level:

Direct Inhibition Assays: Once a protein target is hypothesized, its activity can be measured in the presence and absence of the benzofuran carboxamide analogue in in vitro assays. This confirms a direct inhibitory (or activating) effect on the protein's function. wjbphs.com

Gene Knockout/Knockdown: To validate the target within a cellular context, the gene encoding the putative target protein can be knocked out or its expression knocked down (e.g., using CRISPR or siRNA). horizondiscovery.com If the cells lacking the target protein become resistant to the benzofuran carboxamide analogue, it provides strong evidence that this protein is the relevant target.

Mutagenesis Studies: Creating a drug-resistant mutant of the presumed target can also serve as a powerful validation tool. technologynetworks.com If the benzofuran carboxamide analogue no longer binds to or affects the mutated protein, it confirms the specificity of the interaction.

Validation in In Vivo Models:

Animal Models: The use of animal models, such as mice, is a crucial step in target validation. nih.gov These models help to understand the compound's effect in a whole organism. nih.gov For instance, if a benzofuran carboxamide analogue is being developed as an anti-cancer agent, its efficacy can be tested in mouse models of cancer.

Target Engagement Biomarkers: In these in vivo studies, it is also important to measure whether the compound is reaching its target in the animal. This can be done by developing biomarkers that indicate target engagement.

Table 2: Target Validation Workflow for Benzofuran Carboxamide Analogues

| Validation Step | Methodology | Objective | Example Finding |

| Molecular Validation | Recombinant protein activity assays. | To confirm direct modulation of the purified target protein by the compound. | The benzofuran carboxamide analogue inhibits the enzymatic activity of the target protein with a specific IC50 value. |

| Cellular Validation | CRISPR-mediated knockout of the target gene in a cancer cell line. horizondiscovery.com | To demonstrate that the target is essential for the compound's cellular effect. | Cells lacking the target protein show significantly reduced sensitivity to the cytotoxic effects of the analogue. |

| Cellular Validation | Overexpression of a mutated, drug-resistant version of the target protein. | To confirm the specificity of the compound-target interaction. | Cells overexpressing the mutant target are resistant to the compound, while those overexpressing the wild-type target remain sensitive. |

| In Vivo Validation | Administration of the analogue to a tumor-bearing mouse model. nih.gov | To assess the compound's therapeutic efficacy in a living organism and its effect on the target. | The compound reduces tumor growth in mice, and analysis of tumor tissue shows modulation of the target's activity. |

Through this systematic process of screening and validation, the scientific community can build a comprehensive understanding of how this compound and its analogues function at a molecular level, paving the way for their potential development as therapeutic agents.

Lack of Publicly Available Research Data for Computational Analysis of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of publicly available research specifically detailing the computational chemistry and molecular modeling of the compound This compound .

Despite extensive searches for studies related to this specific molecule, no dedicated papers or datasets were found pertaining to the following areas outlined in the user's request:

Molecular Docking Simulations: No studies were identified that predict the binding modes, key interacting residues, hydrogen bonding, or hydrophobic interactions of this compound with any biological target. While research exists on other benzofuran derivatives, such as 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones and 2-phenyl-benzofuran-3-carboxamide derivatives, this information is not transferable to the specific compound . researchgate.netnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: There is no evidence of QSAR models, including 3D-QSAR methodologies like CoMFA or CoMSIA, having been developed for this compound. nih.govresearchgate.netnih.gov General principles of these techniques are well-documented, but their specific application to predict the biological activity of this compound has not been published.

Molecular Dynamics (MD) Simulations: No literature was found that describes molecular dynamics simulations to analyze the dynamic binding behavior of this compound with a protein target. nih.govlew.ronih.gov

The existence of the compound is confirmed through chemical supplier databases. bldpharm.com However, this does not correlate with the availability of in-depth computational research. Scientific investigation into the specific ligand-target interactions, structure-activity relationships, and dynamic behavior of this compound appears to be a novel area of research yet to be explored or published in accessible scientific literature.

Therefore, it is not possible to generate a scientifically accurate article on the computational analysis of this compound based on the current body of available scientific information.

Computational Chemistry and Molecular Modeling for 5 Chloro 3 Hydroxybenzofuran 2 Carboxamide

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

Assessment of Ligand-Target Complex Stability

A critical step in evaluating a potential drug candidate is to assess the stability of the complex it forms with its biological target, typically a protein. Molecular dynamics (MD) simulations are a primary tool for this purpose. nih.gov By simulating the atomic motions of the ligand-protein complex over time, researchers can gain insights into the stability of the binding and the key interactions that maintain it.

MD simulations on related benzofuran (B130515) derivatives, such as benzofuran-1,3,4-oxadiazoles, have been used to study their interaction with enzymes like M. tuberculosis Polyketide Synthase 13 (Pks13). nih.gov In such studies, the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms are monitored. A stable RMSD value over the course of the simulation (e.g., 250 nanoseconds) suggests that the ligand remains securely bound in the active site. nih.gov Furthermore, the binding free energy, often calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provides a quantitative measure of the binding affinity. nih.gov For instance, a study on bromobenzofuran-1,3,4-oxadiazole derivatives reported strong binding affinities, indicating stable complex formation. nih.gov

For 5-Chloro-3-hydroxybenzofuran-2-carboxamide, a similar approach would be employed. After docking the compound into the active site of a putative target, an MD simulation would be performed. The stability of the resulting complex would be analyzed by monitoring RMSD and calculating the binding free energy. The following table illustrates the type of data that would be generated from such an analysis, using hypothetical data for demonstration purposes.

| Parameter | Value | Interpretation |

| RMSD of Protein Backbone | 1.5 Å (average over 100 ns) | Indicates a stable protein structure upon ligand binding. |

| RMSD of Ligand | 0.8 Å (average over 100 ns) | Suggests the ligand remains in a consistent pose within the binding site. |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | Predicts a strong and favorable binding affinity to the target. |

| Key Interacting Residues | TYR234, LYS123, ASP189 | Identifies the specific amino acids crucial for the interaction. |

This table presents hypothetical data for this compound to illustrate the output of a ligand-target complex stability assessment.

Conformational Analysis of the Compound in Biological Environments

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. Conformational analysis aims to identify the low-energy, and therefore most probable, conformations that a molecule will adopt in a biological environment, such as the binding pocket of a protein. mdpi.com

For this compound, computational methods like quantum mechanical calculations or molecular mechanics force fields can be used to explore its conformational space. By rotating the rotatable bonds, such as the one connecting the carboxamide group to the benzofuran ring, a potential energy surface can be generated. This allows for the identification of the most stable conformers. Nuclear Overhauser Effect (NOE) spectroscopy is an experimental technique that can be used in conjunction with computational methods to validate the predicted conformations in solution. mdpi.com The biological environment, particularly the presence of a binding site, will influence which conformation is adopted. Molecular docking studies inherently perform a degree of conformational sampling to fit the ligand into the active site. nih.gov

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. Virtual screening can be broadly categorized into ligand-based and structure-based methods.

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules with known activity is available. eurekaselect.com The fundamental principle is that molecules with similar structures are likely to have similar biological activities.

One common LBVS method is pharmacophore modeling. A pharmacophore represents the essential steric and electronic features that a molecule must possess to interact with a specific target. For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active benzofuran derivatives. acs.org This model would define the spatial arrangement of features like hydrogen bond donors (e.g., the hydroxyl and amide groups), hydrogen bond acceptors (e.g., the furan (B31954) oxygen and carbonyl oxygen), and aromatic regions. This pharmacophore model can then be used as a 3D query to screen virtual libraries for compounds that match these features. acs.org

Another LBVS approach is based on molecular similarity, where compounds are compared based on 2D fingerprints or 3D shape. A known active compound, such as a potent benzofuran derivative, can be used as a template to search for similar molecules in a database.

The following table illustrates a hypothetical pharmacophore model for this compound.

| Feature | Description |

| Hydrogen Bond Donor (HBD) | One feature located on the 3-hydroxy group. |

| Hydrogen Bond Donor (HBD) | One feature located on the amide N-H. |

| Hydrogen Bond Acceptor (HBA) | One feature on the furan ring oxygen. |

| Hydrogen Bond Acceptor (HBA) | One feature on the carboxamide carbonyl oxygen. |

| Aromatic Ring (AR) | One feature centered on the benzofuran ring system. |

| Halogen Bond Donor (XBD) | One feature on the 5-chloro substituent. |

This table presents a hypothetical pharmacophore model for this compound.

When the 3D structure of the target protein is known, structure-based virtual screening (SBVS) is a powerful approach. rsc.org The most common SBVS method is molecular docking. nih.gov This technique predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. xjtlu.edu.cn

For this compound, a virtual library of derivatives could be designed by systematically modifying its structure (e.g., by changing the substituents on the benzene (B151609) ring or the amide group). This library would then be docked into the active site of the target protein. The docking scores, which estimate the binding affinity, would be used to rank the compounds. xjtlu.edu.cn Those with the best scores would be prioritized for synthesis and biological testing. For example, in a study of 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A, molecular docking was used to show how the compounds fit into the binding pocket and to rationalize their inhibitory activity. xjtlu.edu.cn

The following table provides an example of results from a hypothetical structure-based virtual screening of derivatives of this compound against a protein target.

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interactions |

| LEAD-001 | This compound | -8.5 | H-bond with TYR234, Pi-Pi stacking with PHE190 |

| DERIV-001 | 5-Fluoro-3-hydroxybenzofuran-2-carboxamide | -8.7 | H-bond with TYR234, Halogen bond with LYS123 |

| DERIV-002 | 5-Chloro-3-methoxybenzofuran-2-carboxamide | -7.9 | H-bond with ASP189 |

| DERIV-003 | 5-Chloro-3-hydroxy-N-methylbenzofuran-2-carboxamide | -8.6 | H-bond with TYR234, Hydrophobic interaction with LEU201 |

This table presents hypothetical data to illustrate the outcomes of a structure-based virtual screening study.

Future Research Directions and Translational Perspectives for 5 Chloro 3 Hydroxybenzofuran 2 Carboxamide

Development of Next-Generation Benzofuran (B130515) Carboxamide Leads

The future development of 5-Chloro-3-hydroxybenzofuran-2-carboxamide as a therapeutic agent hinges on the strategic design of next-generation derivatives to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related benzofuran-2-carboxamides provide a rational basis for targeted modifications. For instance, research on neuroprotective benzofuran derivatives has suggested that substitutions at various positions on the benzofuran ring can significantly influence biological activity. nih.gov One study indicated that methyl and hydroxyl substitutions could be beneficial for enhancing neuroprotective effects. nih.gov Similarly, the addition of hydrophilic groups like piperidine (B6355638) has been shown to improve the physicochemical properties of other benzofuran derivatives. nih.gov

Future work should focus on a modular synthetic strategy, potentially combining C-H arylation and transamidation, to create a diverse library of analogs from the parent compound. mdpi.com This approach allows for the systematic introduction of a wide range of substituents at key positions to explore the chemical space around the core scaffold.

Table 1: Proposed Modifications for Next-Generation Leads based on this compound

| Modification Strategy | Target Position(s) | Rationale | Desired Outcome |

| Amide (R1) Diversification | Carboxamide nitrogen | Modulate hydrogen bonding, lipophilicity, and target engagement. | Improved potency and selectivity. |

| Benzene (B151609) Ring (R2) Substitution | C4, C6, C7 | Introduce electron-donating or withdrawing groups to alter electronic properties. | Enhanced target binding and metabolic stability. |

| Furan (B31954) Ring (R3) Modification | C3-hydroxyl | Explore ester or ether prodrugs to improve bioavailability. | Better pharmacokinetic profile. |

| Bioisosteric Replacement | Chlorine atom | Replace with other halogens (F, Br) or functional groups (CF3) to fine-tune activity. | Modulate potency and ADME properties. |

Exploration of Novel Biological Applications and Therapeutic Areas

The benzofuran nucleus is recognized as a "privileged scaffold" due to its presence in numerous compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and hypolipidemic effects. rsc.orgnih.govnih.gov While the specific activity profile of this compound is not extensively documented, the known activities of its analogs strongly suggest its potential across multiple therapeutic areas. rsc.orgnih.gov

Future research should involve comprehensive screening of the compound and its next-generation derivatives against a wide panel of biological targets. For example, derivatives of benzofuran have shown promise as anticancer agents by inducing apoptosis in leukemia cells or inhibiting the hypoxia-inducible factor (HIF-1) pathway in solid tumors. nih.govmdpi.com Others have demonstrated neuroprotective effects by scavenging reactive oxygen species (ROS) and protecting against excitotoxicity. nih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale Based on Analog Studies | Potential Mechanism of Action |

| Oncology | Benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. nih.govnih.gov | Inhibition of tubulin polymerization, induction of apoptosis, modulation of signaling pathways (e.g., HIF-1). nih.govmdpi.com |

| Neurodegenerative Diseases | Analogs show neuroprotective and antioxidant properties in cellular models. nih.gov | Attenuation of NMDA-induced ROS generation, free radical scavenging. nih.gov |

| Infectious Diseases | The benzofuran scaffold is a component of various antimicrobial agents. rsc.orgmdpi.com | Disruption of bacterial cell wall synthesis or other essential microbial pathways. |

| Inflammatory Disorders | Certain benzofuran carboxamides have shown anti-inflammatory activity. sioc-journal.cnresearchgate.net | Inhibition of inflammatory mediators. |

| Cardiovascular Disease | Novel benzofuran-2-carboxamide (B1298429) derivatives have demonstrated hypolipidemic activity in animal models. nih.gov | Reduction of plasma triglyceride and total cholesterol levels. nih.gov |

Integration of Multi-Omics Data in Mechanism of Action Studies

To fully understand the therapeutic potential of this compound, it is crucial to elucidate its mechanism of action (MoA). A multi-omics approach, integrating data from genomics, proteomics, metabolomics, and lipidomics, can provide a comprehensive, system-wide view of the cellular response to the compound. nih.govmdpi.com This strategy moves beyond a single-target perspective to reveal the complex network of biological pathways perturbed by the molecule. nih.gov

For a lead compound identified from a screening campaign, a typical multi-omics workflow would involve treating a relevant cell model (e.g., a cancer cell line) with the compound and performing a comparative analysis against untreated cells.

Proteomics can identify changes in protein expression, revealing which signaling pathways are activated or inhibited.

Metabolomics can detect alterations in metabolic pathways, such as those involved in energy production or biosynthesis. nih.gov

Lipidomics can uncover changes in the composition of cellular membranes and signaling lipids. nih.gov

Transcriptomics can show how the compound affects gene expression at the RNA level.

By integrating these datasets, researchers can build a comprehensive model of the drug's MoA, identify primary targets, and uncover potential off-target effects or secondary mechanisms that could be exploited for therapeutic benefit or flagged for potential liabilities. mdpi.com

Application of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new therapeutic agents. oxfordglobal.comnih.gov These technologies can be applied prospectively to the development of derivatives from this compound.

Generative AI for De Novo Design: Using the core structure of this compound as a starting point, generative models can propose novel molecules with desired properties. nih.gov These algorithms can explore a vast chemical space to design compounds that are predicted to have high affinity for a specific biological target while maintaining favorable drug-like properties.

Predictive Modeling (QSAR and ADMET): ML models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data from benzofuran derivatives to predict the biological activity of newly designed compounds. nih.gov Furthermore, AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest probability of success and reduce late-stage attrition. nih.govresearchgate.net This in silico screening significantly shortens the design-make-test-analyze (DMTA) cycle. oxfordglobal.com

Table 3: AI/ML-Driven Workflow for Benzofuran Carboxamide Development

| Stage | AI/ML Application | Objective |

| 1. Hit-to-Lead | Generative Chemistry Models | Design novel derivatives of this compound with optimized target affinity. |

| 2. In Silico Screening | Predictive QSAR Models | Predict the potency of virtual compounds against the biological target(s) of interest. |

| 3. Candidate Prioritization | ADMET & Physicochemical Property Prediction | Rank virtual compounds based on predicted efficacy, safety, and drug-likeness to select candidates for synthesis. |

| 4. Synthesis & Testing | Synthesis Prediction Algorithms | Assist chemists in planning efficient synthetic routes for prioritized compounds. harvard.edu |

| 5. Model Refinement | Iterative Learning | Incorporate new experimental data into the models to improve the accuracy of future predictions. oxfordglobal.com |

Q & A

Q. Optimization Tips :

- Use high-boiling solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclization.

- Monitor reaction progress via HPLC to minimize byproducts during chlorination .

- Employ low-temperature (−78°C) lithiation for regioselective hydroxylation .

Which spectroscopic and crystallographic methods are most reliable for confirming the structural integrity of this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., chlorine at C5, hydroxyl at C3) and carboxamide functionality. Aromatic proton splitting patterns distinguish substitution patterns .

- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for confirming the benzofuran core and substituent orientations. For example, C–Cl bond lengths (~1.74 Å) and hydrogen-bonding networks involving the hydroxyl group validate the structure .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 peak).

Q. Advanced Application :

How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound derivatives?

Advanced Research Question

Methodology :

- Derivatization : Synthesize analogs with variations at C3 (e.g., methoxy, acetyloxy) or C5 (e.g., bromo, fluoro) to assess electronic effects on bioactivity. Refer to analogs like 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid for guidance .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR binding assays.

- Computational Modeling : Perform docking studies with the carboxamide group as a hydrogen-bond donor to predict target interactions .

Q. Data Interpretation :

- Correlate substituent electronegativity (e.g., Cl vs. Br) with inhibitory potency using linear regression models.

What strategies resolve contradictions in spectroscopic data during the synthesis of novel benzofuran carboxamide analogs?

Advanced Research Question

Common Contradictions :

- Discrepancies in NMR peak assignments due to tautomerism or solvent effects.

- Unexpected XRD data suggesting non-planar conformations.

Q. Resolution Strategies :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) causing splitting anomalies .

- DFT Calculations : Compare computed vs. experimental NMR chemical shifts to validate assignments .

- Cocrystallization : Use co-crystallants (e.g., thiourea) to stabilize specific conformers for XRD analysis .

What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Advanced Research Question

Challenges :

- Chlorination Selectivity : Scalable electrophilic chlorination may lead to di- or tri-substituted byproducts.

- Oxidation Control : Over-oxidation of the hydroxyl group during purification.

Q. Solutions :

- Flow Chemistry : Use microreactors to enhance heat/mass transfer during chlorination, improving regioselectivity .

- Protecting Groups : Temporarily protect the hydroxyl group with TBS or acetyl during synthesis .

How can researchers leverage this compound as a building block for complex molecular architectures?

Advanced Research Question

Applications :

- Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at C5 .

- Click Chemistry : Use the carboxamide as a handle for CuAAC reactions with azides .

- Polymer Synthesis : Incorporate into conjugated polymers for optoelectronic materials, leveraging the benzofuran core’s rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.